molecular formula C14H20S B12081388 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- CAS No. 132392-27-9

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Cat. No.: B12081388
CAS No.: 132392-27-9
M. Wt: 220.38 g/mol
InChI Key: FXMPZALQWZSCOT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (hereafter referred to as THTMT-2-thiol) features a tetrahydronaphthalene core with four methyl groups at positions 5,5,8,8 and a thiol (-SH) substituent at position 2. Its molecular formula is C₁₄H₂₀S (monoisotopic mass: 220.129 g/mol), distinguishing it from hydroxyl or carboxylic acid derivatives of the same core structure (e.g., describes a hydroxyl analog, C₁₄H₂₀O, mass 204.31 g/mol). The thiol group confers unique reactivity, such as disulfide bond formation or metal chelation, which may influence its biological activity and pharmacokinetics.

These compounds are known for modulating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), impacting cell differentiation, proliferation, and apoptosis.

Properties

CAS No.

132392-27-9

Molecular Formula

C14H20S

Molecular Weight

220.38 g/mol

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-thiol

InChI

InChI=1S/C14H20S/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3

InChI Key

FXMPZALQWZSCOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)S)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydro naphthalene structure.

    Thiol Group Introduction: The thiol group is introduced via thiolation reactions, often using reagents like thiourea or hydrogen sulfide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Naphthalene derivatives.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound may influence signaling pathways and gene expression through its interaction with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The THTMT core is shared among several retinoids and heteroretinoids, with functional groups determining receptor affinity and biological activity:

Compound Name Functional Group Key Biological Activity Receptor Selectivity Potency (IC₅₀ or EC₅₀)
TTNPB () Benzoic acid Epidermal hyperplasia induction; RAR agonist Pan-RAR 0.1–1 nM
TTNN () Naphthalenecarboxylic acid Cervical cancer cell growth inhibition RARβ/γ-selective 0.2 μM
TTAB () Anthracenyl benzoic acid Growth inhibition in cervical cancer RAR-selective 0.2 nM
SR11253 () Dithiolane RARγ antagonist RARγ-selective Not reported
Heteroretinoids () Pyrazole/furan carboxylic acid Leukemia cell growth inhibition Undetermined Low micromolar range
THTMT-2-thiol (Inference) Thiol (-SH) Hypothetical: Antioxidant or metal-binding Unknown Not tested

Key Findings

Receptor Selectivity and Potency :

  • Carboxylic acid derivatives (e.g., TTNPB, TTAB) exhibit high potency (nM range) due to strong interactions with RAR/RXR ligand-binding domains. The thiol group in THTMT-2-thiol, lacking the ionizable carboxylate, likely reduces receptor affinity.
  • RXR-selective analogs (e.g., SR11217) show weaker activity (µM range), emphasizing the importance of functional groups in receptor engagement.

Biological Activity: TTNPB and TTAB induce epidermal hyperplasia at low doses (0.1–1 nM) and inhibit cancer cell proliferation via RAR activation. Decarboxylated or esterified derivatives (e.g., TTNPB-ethyl ester) lose activity, underscoring the necessity of the free carboxylic acid. Heteroretinoids with pyrazole or furan rings retain moderate growth-inhibitory effects, suggesting the THTMT core alone contributes to bioactivity.

Pharmacokinetics :

  • Carbamoyl benzoic acid analogs (e.g., Am80) exhibit placental transfer and excretion into milk in rats, indicating significant tissue penetration. Thiol-containing compounds may face faster metabolism (e.g., glucuronidation) or altered distribution due to sulfur’s electronegativity.

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